molecular formula C13H11NS B12851914 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine CAS No. 76356-25-7

4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine

Cat. No.: B12851914
CAS No.: 76356-25-7
M. Wt: 213.30 g/mol
InChI Key: KSZODOJGYGBGDO-UHFFFAOYSA-N
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Description

4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system combining thiophene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene derivatives with suitable reagents under controlled conditions. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-c]pyridine derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as refluxing with specific catalysts and solvents are employed to facilitate the cyclization process and achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted thieno[3,2-c]pyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound in drug discovery and development .

Properties

IUPAC Name

4-phenyl-6,7-dihydrothieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZODOJGYGBGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=C1SC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506222
Record name 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76356-25-7
Record name 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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